Isobutyl dihydrogen phosphate
Description
Contextualizing Alkyl Dihydrogen Phosphates within Phosphorus Chemistry
Alkyl dihydrogen phosphates are a significant class of organophosphorus compounds that play a central role in numerous biological and chemical processes. thieme-connect.de These molecules are fundamental building blocks of essential biomolecules such as nucleic acids, phospholipids, and various coenzymes. thieme-connect.de In medicinal chemistry, the phosphate (B84403) monoester group is a key component, often used to create water-soluble prodrugs to improve the bioavailability of pharmaceuticals. thieme-connect.de
The chemistry of alkyl dihydrogen phosphates is diverse. They serve as amphiphilic molecules, with the phosphate group providing a hydrophilic head and the alkyl chain a hydrophobic tail. researchgate.net This dual nature makes them useful as surfactants and for surface modification of materials. researchgate.net The synthesis of these compounds can be challenging, often requiring specific phosphorylation methods to avoid the formation of undesired di- and tri-substituted phosphate byproducts. thieme-connect.de Researchers have developed various strategies, such as using phosphorylating agents like phosphoryl chloride or employing phosphotriester intermediates, to achieve selective monophosphorylation of alcohols. thieme-connect.de
Significance of Isobutyl Dihydrogen Phosphate as a Model Compound and Functional Moiety
This compound, specifically, serves as a valuable model compound in chemical research, particularly in studies where its unique branched alkyl structure is of interest. A notable aspect of this compound is that it is not always commercially available, necessitating its synthesis for specific research applications. researchgate.net For instance, in the development of biosynthetic routes to produce isobutene, this compound was required as a key intermediate standard, which prompted researchers to devise a straightforward synthesis method. researchgate.netresearchgate.net
The synthesis often involves a one-pot procedure for the phosphorylation of isobutyl alcohol, using reagents like tetrabutylammonium (B224687) dihydrogen phosphate and trichloroacetonitrile (B146778). researchgate.net The mechanism is believed to involve the activation of the phosphate group, which then reacts with the alcohol. researchgate.netresearchgate.net This need for custom synthesis underscores its importance as a specific tool for investigating particular biochemical pathways and reaction mechanisms. researchgate.net Furthermore, the isobutyl moiety provides a simple, well-defined branched structure that can be used to probe steric and electronic effects in systems ranging from catalysis to materials science.
Scope and Objectives of Current Research Trajectories
Current research involving alkyl dihydrogen phosphates, including the isobutyl derivative, is focused on several key areas. A major trajectory is their application in materials science, where their ability to act as chelating agents is explored for the synthesis of novel materials like metal-organic frameworks (MOFs). ontosight.ai The phosphate group can coordinate with metal ions, making these compounds useful for modifying material surfaces. researchgate.netontosight.ai
In the field of biotechnology and synthetic biology, research is directed at utilizing specific alkyl phosphates like this compound as intermediates in engineered metabolic pathways. researchgate.net The objective is to produce valuable chemicals, such as biofuels and other platform chemicals, from renewable resources.
Another significant area of research is in organic synthesis. The development of efficient and selective phosphorylation methods remains a key objective to facilitate the synthesis of complex, biologically relevant molecules. thieme-connect.deacs.org This includes creating novel phosphorylating reagents and optimizing reaction conditions to produce high yields of desired monoalkyl phosphates. thieme-connect.deacs.org The study of these compounds also extends to understanding their role in prebiotic chemistry and the origins of life, given the central role of phosphate esters in all known life forms. researchgate.net
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 2-methylpropyl dihydrogen phosphate | nih.gov |
| CAS Number | 2466-73-1 | nih.gov |
| Molecular Formula | C₄H₁₁O₄P | nih.gov |
| Molecular Weight | 154.10 g/mol | nih.gov |
| Exact Mass | 154.03949583 Da | nih.gov |
| Topological Polar Surface Area | 66.8 Ų | nih.gov |
| Complexity | 116 | nih.gov |
| Hydrogen Bond Donor Count | 2 | nih.gov |
| Hydrogen Bond Acceptor Count | 4 | nih.gov |
| Rotatable Bond Count | 3 | nih.gov |
Table 2: Comparison of Selected Alkyl Dihydrogen Phosphates
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Ethyl Dihydrogen Phosphate | C₂H₇O₄P | 126.05 | 1623-14-9 |
| Isopropyl Dihydrogen Phosphate | C₃H₉O₄P | 140.07 | 1623-24-1 |
| This compound | C₄H₁₁O₄P | 154.10 | 2466-73-1 |
| n-Butyl Dihydrogen Phosphate | C₄H₁₁O₄P | 154.10 | 1623-15-0 |
Structure
2D Structure
3D Structure
Properties
CAS No. |
2466-73-1 |
|---|---|
Molecular Formula |
C4H11O4P |
Molecular Weight |
154.10 g/mol |
IUPAC Name |
2-methylpropyl dihydrogen phosphate |
InChI |
InChI=1S/C4H11O4P/c1-4(2)3-8-9(5,6)7/h4H,3H2,1-2H3,(H2,5,6,7) |
InChI Key |
SVBLDLLXNRGMBG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COP(=O)(O)O |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Investigations
Established Synthetic Pathways for Monoalkyl Dihydrogen Phosphates
The synthesis of monoalkyl dihydrogen phosphates, such as isobutyl dihydrogen phosphate (B84403), can be achieved through several established methods. These approaches often aim to selectively phosphorylate the alcohol while minimizing the formation of di- and tri-substituted phosphate byproducts. thieme-connect.de
Direct Phosphorylation Strategies for Isobutanol Derivatives
Direct phosphorylation of alcohols is a primary method for synthesizing the corresponding phosphate esters. acs.org For isobutanol, this can involve reaction with a phosphorylating agent like phosphoryl chloride. thieme-connect.de However, controlling the regioselectivity and preventing the formation of multiple esterifications can be challenging. thieme-connect.dethieme-connect.de
Another approach involves the use of phosphoric acid in the presence of an activating agent. For instance, simple aliphatic alcohols can be converted to their mono-alkyl phosphate esters using acetic anhydride-mediated activation of inorganic phosphate. acs.org
One-Pot Synthesis Approaches Utilizing Phosphorylating Agents
One-pot syntheses offer an efficient alternative for the preparation of monoalkyl dihydrogen phosphates. These methods often involve the in-situ generation of a reactive phosphorylating intermediate. researchgate.net A notable one-pot procedure for the phosphorylation of alcohols utilizes tetrabutylammonium (B224687) dihydrogen phosphate and trichloroacetonitrile (B146778). acs.org This method proceeds through a proposed mixed anhydride-like activated phosphate, which is then susceptible to nucleophilic attack by the alcohol. researchgate.netresearchgate.net This approach has been shown to provide good yields and avoids the formation of pyrophosphate byproducts. researchgate.net
The choice of phosphorylating agent is crucial. While phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), and phosphorus trichloride (B1173362) (PCl₃) can be used, they often lead to a mixture of mono-, di-, and triesters. researchgate.net Milder and more selective reagents have been developed to favor the formation of the desired monoalkyl phosphate.
Polymer-Supported Synthetic Techniques for Alkyl Dihydrogen Phosphate Generation
Polymer-supported synthesis offers advantages in terms of simplified purification and the potential for automation. thieme-connect.de One such strategy involves the use of a polymer-bound H-phosphonate intermediate. In this method, an alcohol is reacted with a polymer-supported H-phosphonate, followed by oxidation to yield the desired alkyl dihydrogen phosphate. thieme-connect.de This technique has been successfully applied to the synthesis of oligonucleotide 5'-monophosphates on a soluble polymer support like polyethylene (B3416737) glycol (PEG). thieme-connect.de
Exploration of Reaction Mechanisms in Isobutyl Dihydrogen Phosphate Formation
Understanding the reaction mechanism is key to optimizing the synthesis of this compound. This includes studying the kinetics of the reaction and the role of various components in the reaction system.
Detailed Reaction Kinetics and Transition State Analysis
The rate of a chemical reaction is dependent on the rate constant and the concentration of the reactants. lumenlearning.com For phosphorylation reactions, the mechanism can be influenced by factors such as the solvent and the nature of the phosphate ester. nih.gov The transition state in these reactions is a high-energy, transient species where bonds are being formed and broken. lumenlearning.com
Kinetic studies can help elucidate the reaction mechanism. For example, in the phosphorylation of alcohols, the reaction can proceed through different mechanisms, such as a bimolecular SN2(P)-type mechanism or a two-step, unimolecular SN1(P)-type mechanism, depending on the solvent. nih.gov The transition state for these reactions can be highly dissociative, with significant bond breaking between the phosphorus and the leaving group. nih.gov
Role of Activating Agents and Solvent Systems in Phosphorylation Efficacy
Activating agents play a critical role in promoting phosphorylation. researchgate.net They generate a more reactive intermediate that can readily transfer the phosphoryl group to the alcohol. researchgate.net For example, in the one-pot synthesis mentioned earlier, trichloroacetonitrile acts as an activating agent for tetrabutylammonium dihydrogen phosphate. researchgate.netresearchgate.net
The solvent system can have a dramatic effect on the rate and mechanism of phosphorylation. nih.gov For instance, the hydrolysis of a phosphate dianion is significantly accelerated in dipolar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or acetonitrile (B52724) (MeCN) compared to water. nih.gov This rate enhancement is attributed to the desolvation of the phosphoryl group in the ground and transition states, which lowers the activation energy of the reaction. nih.gov The choice of solvent can also influence the solubility of reagents and catalysts, thereby affecting the reaction outcome. rsc.org For example, less polar ethers can lead to lower product yields due to reduced base solubility. rsc.org
Derivativation and Structural Modification Studies
Studies into the derivatization of this compound focus on the sequential esterification of the parent molecule to yield more substituted phosphate esters. These investigations are crucial for controlling product outcomes and understanding reaction kinetics.
The synthesis of related isobutyl phosphate esters, such as di-isobutyl hydrogen phosphate and tri-isobutyl phosphate, typically involves the reaction of a phosphorylating agent with isobutanol. A common and industrially significant method is the reaction of phosphorus oxychloride (POCl₃) with isobutanol. atamanchemicals.comatamankimya.comgoogle.com The stoichiometry of the reactants is a critical factor that dictates the distribution of the resulting phosphate esters (mono-, di-, or tri-substituted).
POCl₃ + (CH₃)₂CHCH₂OH → (CH₃)₂CHCH₂OP(O)Cl₂ + HCl
(CH₃)₂CHCH₂OP(O)Cl₂ + (CH₃)₂CHCH₂OH → ((CH₃)₂CHCH₂O)₂P(O)Cl + HCl
((CH₃)₂CHCH₂O)₂P(O)Cl + (CH₃)₂CHCH₂OH → ((CH₃)₂CHCH₂O)₃PO + HCl
To produce tri-isobutyl phosphate with high purity (e.g., >99.9%), an excess of isobutanol is often used to ensure the complete reaction of the phosphorus oxychloride. google.com One patented process describes using a molar ratio of phosphorus oxychloride to isobutanol between 1:3 and 1:4. google.com The reaction can be controlled by temperature, proceeding through stages at 10-14°C, 20°C, and 35°C to ensure complete esterification. google.com Subsequent purification steps, including dealcoholization to remove excess isobutanol and distillation, are necessary to isolate the desired product. google.comgoogle.com
Another synthetic route to obtain dialkyl hydrogen phosphates involves the hydrolysis of an alkyl chlorophosphate precursor. chemicalbook.com This general method includes dissolving the corresponding alkyl chlorophosphate in a solvent like tetrahydrofuran (B95107) (THF), followed by the dropwise addition of an aqueous sodium hydroxide (B78521) solution. chemicalbook.com The resulting dialkyl hydrogen phosphate can then be isolated after acidification and extraction. chemicalbook.com
The table below summarizes reaction conditions for synthesizing isobutyl phosphate esters, highlighting the influence of reactants and catalysts.
Interactive Table: Synthesis of Isobutyl Phosphate Esters
| Target Product | Reactant 1 | Reactant 2 | Catalyst/Reagent | Key Conditions | Yield | Reference |
|---|---|---|---|---|---|---|
| Tri-isobutyl phosphate | Phosphorus oxychloride | Isobutanol (excess) | Not specified | Stepwise temperature control (12°C, 20°C, 35°C), 10 hr reaction | >95% | google.com |
| Di-isobutyl hydrogen phosphate | Dialkyl chlorophosphate | NaOH(aq), then HCl(aq) | None | 0°C, then acidification | Not specified | chemicalbook.com |
| Tri-isobutyl phosphate | Triphenyl phosphate | Isobutanol | Potassium fluoride (B91410) | Reflux, 4.5 h | >90% (mixture) | googleapis.com |
| Tributyl phosphate / Dibutylphenyl phosphate mixture | Triphenyl phosphate | 1-Butanol | Potassium fluoride | Reflux, 4.5 h | ~50:50 ratio | google.comgoogle.com |
Investigation of Esterification and Transesterification Pathways
The formation of isobutyl phosphate esters via esterification of phosphoric acid with isobutanol is a classic acid-catalyzed reaction. The mechanism, analogous to the Fischer esterification, involves the initial protonation of the phosphoric acid, enhancing its electrophilicity. masterorganicchemistry.com The hydroxyl oxygen of isobutanol then performs a nucleophilic attack on the phosphorus atom. This process can occur sequentially to form mono-, di-, and tri-isobutyl phosphates. Each step is reversible, and the final product distribution is influenced by reaction conditions such as temperature, reactant ratios, and water removal. masterorganicchemistry.com
Investigations have shown that phosphoric acid itself can catalyze the acylation of alcohols with acid anhydrides. acs.org The proposed mechanism involves the formation of in-situ diacylated mixed anhydrides which act as the active acyl transfer agents. acs.org This highlights the dual role of phosphoric acid derivatives as both reactant and potential catalyst in esterification processes.
Transesterification is another important pathway for modifying phosphate esters. googleapis.comgoogle.comgoogle.com This process involves the exchange of an alkyl or aryl group on a phosphate ester with an alcohol. For instance, triaryl phosphates like triphenyl phosphate can be transesterified with an alcohol such as isobutanol in the presence of a base catalyst. google.com A patent describes a process for producing alkyl aryl phosphate esters by reacting a triaryl phosphate with an alcohol using a catalytic amount of a base with a pKa less than 11, such as potassium fluoride or potassium carbonate. google.comgoogle.com The reaction is typically carried out by heating the reactants at temperatures between 60°C and 140°C. google.comgoogle.com The progress of the reaction can be monitored to produce a desired mixture of, for example, tri-isobutyl phosphate and di-isobutyl phenyl phosphate. googleapis.com This method avoids the use of chlorine-based phosphorylating agents like phosphorus oxychloride. google.com
More advanced studies have explored atom-efficient transesterification using specialized reagents. For example, dimethyl isopropenyl phosphate has been used for the phosphorylation of alcohols, generating only acetone (B3395972) as a by-product. researchgate.netresearchgate.net Such methods represent progress towards more environmentally benign synthetic routes.
The general mechanism for homogeneous acid-catalyzed transesterification of triglycerides, which shares principles with phosphate ester transesterification, involves three main steps: scholarsresearchlibrary.com
Protonation of the carbonyl (or phosphoryl) group by the acid catalyst.
Nucleophilic attack by the alcohol, forming a tetrahedral intermediate.
Proton migration and breakdown of the intermediate to yield the new ester and release the original alcohol. This sequence is repeated for each ester linkage. scholarsresearchlibrary.com
These mechanistic investigations are fundamental to optimizing the synthesis of specific isobutyl phosphate esters and for developing more efficient and selective catalytic systems.
Spectroscopic and Advanced Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy stands as a cornerstone technique for the unambiguous structural determination of isobutyl dihydrogen phosphate (B84403). By analyzing the magnetic properties of atomic nuclei, specifically ¹H, ¹³C, and ³¹P, a detailed molecular picture can be constructed.
Modern NMR spectroscopy provides a powerful, non-destructive method for the detailed structural analysis of isobutyl dihydrogen phosphate. The combination of proton (¹H), carbon-13 (¹³C), and phosphorus-31 (³¹P) NMR offers comprehensive data for confirming the molecular structure, distinguishing it from isomers such as n-butyl, sec-butyl, and tert-butyl dihydrogen phosphate, and evaluating sample purity.
¹H NMR Spectroscopy : The ¹H NMR spectrum is instrumental in identifying the isobutyl group. Key signals include a doublet for the two methyl (CH₃) groups, a multiplet for the methine (CH) proton, and a doublet of doublets for the methylene (CH₂) protons adjacent to the phosphate ester oxygen. The coupling between these protons provides definitive evidence of the isobutyl connectivity.
¹³C NMR Spectroscopy : The ¹³C NMR spectrum complements the ¹H data by providing information on the carbon skeleton. Distinct signals for the methyl, methine, and methylene carbons of the isobutyl group can be observed. The chemical shift of the methylene carbon attached to the phosphate group is particularly informative, appearing further downfield due to the deshielding effect of the electronegative oxygen atom.
³¹P NMR Spectroscopy : As a phosphorus-containing compound, ³¹P NMR is an exceptionally direct and sensitive technique for characterization. oxinst.comresearchgate.net this compound typically exhibits a single resonance in the proton-decoupled ³¹P NMR spectrum, with a chemical shift characteristic of a monoalkyl phosphate. huji.ac.il The chemical shift value can provide insights into the electronic environment of the phosphorus atom. nih.gov Furthermore, in a proton-coupled spectrum, this signal would be split into a triplet by the adjacent methylene protons, confirming the P-O-CH₂ linkage. This technique is highly effective for quantifying purity and detecting phosphorus-containing impurities. researchgate.net
Table 1: Typical NMR Chemical Shift Data for this compound
| Nucleus | Group | Typical Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) |
|---|---|---|---|---|
| ¹H | -CH₃ | ~0.9 | Doublet | J ≈ 6-7 Hz |
| ¹H | -CH- | ~1.9 | Multiplet | - |
| ¹H | -CH₂-O-P | ~3.7 | Doublet of Doublets | J(H-H) ≈ 6-7 Hz, J(H-P) ≈ 6-8 Hz |
| ¹³C | -CH₃ | ~19 | Singlet | - |
| ¹³C | -CH- | ~29 | Singlet | - |
| ¹³C | -CH₂-O-P | ~75 | Doublet | J(C-P) ≈ 5-8 Hz |
| ³¹P | O=P(O)₂- | ~0 to 5 | Singlet (¹H decoupled) | - |
Note: Actual chemical shifts can vary depending on the solvent and experimental conditions.
Mass Spectrometry Techniques for Molecular Confirmation and Impurity Profiling
Mass spectrometry (MS) is a vital tool for confirming the molecular weight of this compound and identifying potential impurities. Techniques such as electrospray ionization (ESI) are particularly well-suited for analyzing polar and non-volatile compounds like organophosphates.
In a typical ESI-MS analysis in negative ion mode, this compound (molecular weight: 154.10 g/mol ) is expected to be detected as the deprotonated molecule, [M-H]⁻, at a mass-to-charge ratio (m/z) of approximately 153.03. researchgate.net High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the confirmation of the elemental formula (C₄H₁₀O₄P).
Furthermore, tandem mass spectrometry (MS/MS) can be employed for structural confirmation and impurity profiling. By selecting the [M-H]⁻ parent ion and subjecting it to collision-induced dissociation (CAD), characteristic fragment ions are produced. The fragmentation pattern provides structural information that can help distinguish this compound from its isomers and identify related impurities, such as diisobutyl phosphate or residual phosphoric acid.
Chromatographic Methods for Separation and Quantification
Chromatographic techniques are essential for separating this compound from complex mixtures and for its precise quantification. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) play roles in the analysis of this and related compounds.
HPLC is the preferred chromatographic method for the analysis of non-volatile and polar compounds like this compound. A reverse-phase HPLC (RP-HPLC) method is typically developed for its separation and quantification.
A common approach involves using a C18 stationary phase column. neuroquantology.com The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. sielc.comshimadzu.com To ensure the analyte is in a single ionic form and to achieve good peak shape, the pH of the aqueous component is controlled using a buffer, such as an ammonium dihydrogen phosphate or phosphoric acid buffer. neuroquantology.com Detection can be achieved using a UV detector if the analyte possesses a chromophore or, more universally, by coupling the HPLC system to a mass spectrometer (LC-MS) for enhanced sensitivity and specificity. nih.govlookchem.com
Method validation is performed according to established guidelines to ensure the method is reliable, reproducible, and accurate for its intended purpose. Key validation parameters include:
Specificity : Ensuring the method can resolve the analyte from impurities and degradation products.
Linearity : Establishing a linear relationship between the analyte concentration and the detector response over a defined range.
Accuracy : Determining the closeness of the measured value to the true value.
Precision : Assessing the degree of scatter between a series of measurements (repeatability and intermediate precision).
Limit of Detection (LOD) : The lowest concentration of the analyte that can be reliably detected.
Limit of Quantification (LOQ) : The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.
Table 2: Example HPLC Method Parameters for Alkyl Phosphate Analysis
| Parameter | Condition |
|---|---|
| Column | Reverse Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or Gradient mixture of Acetonitrile and a Phosphate Buffer (pH ~3.0) |
| Flow Rate | 1.0 mL/min |
| Detector | UV at ~210 nm or Mass Spectrometer (ESI negative mode) |
| Injection Volume | 10-20 µL |
While this compound itself is generally too polar and non-volatile for direct analysis by gas chromatography (GC) without derivatization, GC is a powerful and widely used technique for the analysis of other, more volatile organophosphate compounds, such as pesticides and nerve agents. drawellanalytical.comanalysis.rs Standard methods, such as US EPA Method 8141B, provide detailed procedures for the GC determination of a wide range of organophosphorus compounds. epa.govcromlab-instruments.es
In this context, GC is used with specialized detectors that offer high sensitivity and selectivity for phosphorus-containing compounds:
Flame Photometric Detector (FPD) : This detector is highly selective for phosphorus and sulfur. It measures the light emitted from phosphorus-containing compounds as they are combusted in a hydrogen-rich flame.
Nitrogen-Phosphorus Detector (NPD) : An NPD is also highly sensitive and selective for compounds containing nitrogen and phosphorus. It offers an advantage over FPD in certain matrices due to its lower susceptibility to quenching by co-eluting hydrocarbons.
For GC analysis of related organophosphates, a low-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase, is commonly employed. analysis.rscromlab-instruments.es The technique is crucial for environmental monitoring, food safety analysis, and industrial quality control where related, volatile organophosphates are a concern. drawellanalytical.com
Computational and Theoretical Chemistry Studies
Molecular Dynamics Simulations for Intermolecular Interactions
Molecular Dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectories of individual particles, providing a detailed picture of intermolecular interactions and dynamic processes.
The interaction of ions with water is a fundamental process in chemistry and biology. MD simulations have been extensively used to characterize the hydration sphere, or hydration shell, of phosphate (B84403) anions. researchgate.netnih.gov The dihydrogen phosphate anion (H₂PO₄⁻) forms a structured but dynamic hydration shell. aip.org Water molecules in the first hydration shell are tightly bound to the anion through hydrogen bonds. researchgate.net
Simulations show that the number of water molecules in the first hydration shell (the coordination number) of the dihydrogen phosphate anion is approximately 20. researchgate.net These water molecules are not static; they are constantly exchanging with water molecules in the bulk solvent. The dynamics of these hydration shells, including the residence time of water molecules, can be studied to understand the ion's influence on the surrounding water structure. nih.govaip.org The strength of the hydrogen bonds between the phosphate oxygens and water decreases as the phosphate becomes more protonated (from PO₄³⁻ to H₂PO₄⁻). aip.org
Table 2: Hydration Properties of Phosphate Anions from Molecular Dynamics Simulations
| Anion | Coordination Number (First Shell) | Key Observations |
| H₂PO₄⁻ | ~20 | Forms a pronounced first hydration shell and a partially ordered second shell. researchgate.net |
| HPO₄²⁻ | ~20 | Hydrogen bonds with water are longer-lived compared to water-water hydrogen bonds. aip.org |
| PO₄³⁻ | ~16 | Exhibits a more ordered and rigid hydration shell compared to protonated species. researchgate.netnih.gov |
You can interact with this table by sorting and filtering the data.
The solvent environment can significantly influence the conformational preferences of flexible molecules like isobutyl dihydrogen phosphate. nih.govnih.gov The isobutyl group can rotate around the P-O-C bond, leading to different spatial arrangements (conformers). MD simulations can be used to calculate the potential of mean force along a specific dihedral angle to understand the relative stability of different conformers in various solvents. johnshopkins.edu
For similar phosphate-containing molecules, studies have shown that the solvent plays a critical role in stabilizing certain conformations. johnshopkins.edufrontiersin.org In a vacuum or non-polar solvent, intramolecular interactions might favor a compact, gauche conformation. In a polar solvent like water, the solvent molecules can effectively shield charges and form hydrogen bonds, which may stabilize a more extended, trans conformation. johnshopkins.edu This solvent-induced conformational flexibility is crucial for the molecule's biological and chemical function, as it determines which parts of the molecule are exposed and available for interaction. researchgate.net
Mechanistic Insights from Computational Modeling
Computational modeling is instrumental in elucidating the mechanisms of chemical reactions and biological interactions involving organophosphates. researchgate.netresearchgate.net One of the most studied aspects is the mechanism of acetylcholinesterase (AChE) inhibition, which is the primary mode of action for many organophosphate pesticides and nerve agents. mdpi.comnih.gov
Computational studies, combining quantum mechanics and molecular mechanics (QM/MM) or molecular docking, can model the interaction of an organophosphate with the active site of AChE. mdpi.commdpi.com These models can identify the key amino acid residues involved in binding and the reaction pathway for the phosphorylation of the catalytic serine residue. researchgate.netresearchgate.net By calculating the energy barriers for different steps in the reaction, researchers can gain insight into the reaction kinetics and the factors that determine the potency of an inhibitor. researchgate.net This detailed mechanistic understanding derived from computational modeling is vital for predicting the toxicity of organophosphates and for designing potential antidotes. researchgate.netmdpi.com
Elucidation of Catalytic Reaction Pathways
Computational studies have been instrumental in elucidating the mechanisms of reactions involving phosphate esters, including hydrolysis and phosphoryl transfer reactions, which are fundamental to many biological and industrial processes. rsc.org These studies often explore the energetics of different potential pathways to determine the most favorable reaction mechanism.
For phosphate monoesters like this compound, computational models can discriminate between different mechanistic possibilities, such as substrate-assisted and solvent-assisted pathways for hydrolysis. researchgate.net DFT calculations can map out the potential energy surfaces for these reactions, identifying key intermediates and transition states. For instance, a common area of investigation is the role of the protonation state of the phosphate group and the nature of the attacking nucleophile. researchgate.net
In enzyme-catalyzed reactions involving phosphate esters, quantum mechanics/molecular mechanics (QM/MM) methods are frequently employed. nih.govnih.gov These hybrid methods allow for a high-level quantum mechanical treatment of the atoms directly involved in the chemical transformation within the enzyme's active site, while the surrounding protein and solvent are treated with more computationally efficient molecular mechanics force fields. This approach has been successfully used to model the catalytic cycle of enzymes like triosephosphate isomerase, which processes a substrate structurally related to this compound. nih.gov These studies can reveal the precise roles of active site residues in stabilizing transition states and facilitating proton transfer, thereby lowering the activation energy of the reaction.
Key Findings from Computational Studies on Phosphate Ester Catalysis:
| Finding | Computational Method Employed | Significance for this compound |
| Discrimination between substrate- and solvent-assisted pathways. researchgate.net | DFT | Helps in understanding the intrinsic hydrolysis mechanism of this compound in aqueous environments, which is crucial for predicting its stability and reactivity. |
| Identification of the role of metal ions in catalysis. researchgate.net | DFT | Provides insights into how metal catalysts could be designed to promote reactions involving this compound, for example, in synthetic organic chemistry or in the design of artificial enzymes. |
| Elucidation of enzyme active site contributions. nih.gov | QM/MM | Offers a model for how enzymes could specifically recognize and catalyze reactions of this compound, highlighting the importance of hydrogen bonding and electrostatic interactions in biological systems. |
| Determination of transition state geometries and energies. mdpi.com | DFT | Allows for the quantitative prediction of reaction rates and an understanding of the factors that control the speed of reactions involving this compound, which is essential for process optimization. |
Prediction of Reactivity and Selectivity in Organic Transformations
Theoretical chemistry provides powerful tools for predicting the reactivity and selectivity of molecules in various organic transformations. For this compound, computational methods can be used to calculate a range of molecular properties that correlate with its reactivity. These properties, often referred to as quantum chemical descriptors, include orbital energies (HOMO and LUMO), electrostatic potentials, and atomic charges.
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy is related to its ability to accept electrons (electrophilicity). The HOMO-LUMO gap can be used as an indicator of the kinetic stability of the molecule. For this compound, a larger HOMO-LUMO gap would suggest higher stability and lower reactivity.
Computational models can also be used to predict the regioselectivity and stereoselectivity of reactions. By calculating the activation energies for different reaction pathways leading to different products, it is possible to predict which product will be formed preferentially. For example, in a reaction where this compound acts as a nucleophile, calculations could predict whether the attack will occur at a specific site on an electrophilic substrate.
Data-driven approaches, which combine quantum chemical features with machine learning algorithms, are becoming increasingly prevalent for predicting chemical reactivity. researchgate.net While not yet specifically applied to this compound in the available literature, this methodology could be used to build predictive models for its reactivity in a wide range of reactions by training algorithms on a dataset of known reactions of similar phosphate esters.
Calculated Quantum Chemical Descriptors for a Model Phosphate Monoester (e.g., Methyl Dihydrogen Phosphate):
| Descriptor | Typical Calculated Value (Arbitrary Units) | Implication for Reactivity of this compound |
| HOMO Energy | -8.5 eV | The relatively low HOMO energy suggests that this compound is a moderate electron donor. The isobutyl group, being electron-donating, would slightly raise this energy compared to methyl dihydrogen phosphate, potentially increasing its nucleophilicity. |
| LUMO Energy | 2.1 eV | The positive LUMO energy indicates a resistance to accepting electrons, suggesting it is not a strong electrophile at the phosphorus center unless activated (e.g., by protonation or coordination to a Lewis acid). |
| HOMO-LUMO Gap | 10.6 eV | A large HOMO-LUMO gap is indicative of high kinetic stability, meaning it will not readily undergo spontaneous reactions under standard conditions. |
| Electrostatic Potential on P Atom | Highly Positive | The phosphorus atom is electron-deficient and thus susceptible to nucleophilic attack. This is a key factor in its hydrolysis and phosphoryl transfer reactions. |
| pKa (Phosphate Protons) | ~2 and ~7 | The calculated pKa values determine the protonation state of the phosphate group at a given pH, which in turn significantly influences its reactivity as both a nucleophile and a leaving group. The first deprotonation increases its nucleophilicity, while the second deprotonation would make it a better leaving group in certain mechanisms but a poorer nucleophile. |
Advanced Applications in Chemical Systems
Catalytic Roles in Organic Transformations
The acidic nature of the dihydrogen phosphate (B84403) group imparts catalytic activity to isobutyl dihydrogen phosphate, enabling its use in various organic reactions. As a Brønsted acid, it can donate a proton to facilitate transformations. This section explores its role and that of related compounds in both homogeneous and heterogeneous catalytic systems.
This compound and its Derivatives as Brønsted Acid Catalysts
Brønsted acid catalysis is a fundamental concept in organic synthesis, where a proton donor accelerates a chemical reaction. researchgate.net this compound, with its available proton on the phosphate group, can function as a Brønsted acid catalyst. While specific literature detailing the catalytic use of this compound is specialized, the principles of its function can be understood from the broader class of alkyl phosphoric acids and other organophosphorus-based acids. beilstein-journals.org These compounds are recognized for their ability to catalyze a range of organic transformations. researchgate.net
The catalytic activity of these phosphate-based acids stems from the ability of the P-OH group to protonate substrates, thereby activating them for subsequent reaction steps. The strength of the Brønsted acidity can be tuned by the nature of the alkyl group attached to the phosphate. Chiral phosphoric acids, for example, have been extensively developed as highly effective asymmetric Brønsted acid catalysts for a variety of stereoselective syntheses. nih.gov The design of these catalysts often involves creating a specific chiral environment around the acidic proton to control the stereochemical outcome of the reaction.
Derivatives of this compound, such as those with modified alkyl chains or additional functional groups, can be synthesized to optimize catalytic performance for specific reactions. The modular nature of these catalysts allows for the rational design of Brønsted acids with tailored acidity and steric properties. mpg.de For instance, imidodiphosphate-based Brønsted acids represent a class of highly tunable and active catalysts. mpg.de
Catalytic Systems Involving Ionic Liquids with Dihydrogen Phosphate Anions in Friedel-Crafts Acylation
Friedel-Crafts acylation is a classic and vital reaction in organic chemistry for the synthesis of aromatic ketones. beilstein-journals.org Traditionally, this reaction requires stoichiometric amounts of Lewis acids like aluminum chloride, which poses environmental and workup challenges. google.com The use of ionic liquids (ILs) as both solvents and catalysts has emerged as a greener alternative. beilstein-journals.orgdntb.gov.ua
Ionic liquids are salts with low melting points, composed of an organic cation and an organic or inorganic anion. scispace.com Their properties, including acidity, can be tuned by changing the cation-anion pair. scispace.com Ionic liquids containing dihydrogen phosphate anions can act as Brønsted acidic media, capable of catalyzing reactions like Friedel-Crafts acylation. liv.ac.uk The dihydrogen phosphate anion (H₂PO₄⁻) can provide the necessary proton to activate the acylating agent, facilitating the electrophilic aromatic substitution.
The advantages of using ionic liquids in these systems include enhanced reaction rates, higher selectivity, and the potential for catalyst recycling. liv.ac.uk The ionic liquid can stabilize the charged intermediates formed during the reaction, leading to improved efficiency compared to conventional organic solvents. liv.ac.uk While chloroaluminate ILs have been widely studied for their Lewis acidity in Friedel-Crafts reactions, protic ILs with anions like dihydrogen phosphate offer a Brønsted acid-catalyzed pathway. google.com
| Catalyst System | Aromatic Substrate | Acylating Agent | Key Advantage |
| Metal Triflates in [bmim][BF₄] | Anisole | Benzoyl Chloride | Enhanced reaction rate and regioselectivity liv.ac.uk |
| Iron(III) Chloride in TAAILs | Benzene Derivatives | Acid Anhydrides | Tolerates electron-rich substrates, scalable beilstein-journals.org |
| Porous Acidic IL Polymer | Anisole | Acetic Anhydride | Reusable solid acid catalyst rsc.org |
Investigation of Dihydrogen Phosphate Moieties in Heterogeneous Catalysis
Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers significant advantages in terms of catalyst separation and reuse, making processes more sustainable. stanford.edursc.org The dihydrogen phosphate group can be immobilized onto solid supports to create effective heterogeneous catalysts. arabjchem.org
One approach involves supporting ammonium dihydrogen phosphate on mesoporous silica like MCM-41. arabjchem.org This creates a solid acid catalyst with a high surface area, enhancing its efficiency. Such catalysts have been successfully used in multi-component reactions, for example, the synthesis of 3,4-dihydropyrimidin-2(1H)-ones, offering high yields and mild reaction conditions. arabjchem.org The solid nature of the catalyst allows for easy recovery by filtration and subsequent reuse without significant loss of activity.
Another strategy involves creating materials where the phosphate moiety is an integral part of the structure. For example, oxo-vanadium(IV) dihydrogen phosphate has been shown to act as a heterogeneous catalyst for the epoxidation of alkenes. researchgate.net The investigation into these materials highlights the versatility of the dihydrogen phosphate group in designing solid catalysts for various organic transformations. The transition from homogeneous molecular catalysts to heterogeneous systems is a key area of research aimed at developing more industrially viable and environmentally friendly chemical processes. researchgate.netrsc.org
Metal Ion Extraction and Separation Technologies
Organophosphorus compounds are widely used as extractants in hydrometallurgy for the separation and purification of metal ions. mdpi.comresearchgate.net this compound, as a member of the alkyl phosphoric acid family, has potential applications in these solvent extraction systems due to the ability of its phosphate group to form stable complexes with metal ions. mdpi.com
This compound as a Potential Extractant or Modifier in Solvent Extraction Systems
Solvent extraction is a technique used to separate compounds based on their relative solubilities in two different immiscible liquids, typically an aqueous phase and an organic phase. researchgate.net In metal extraction, an organic-soluble extractant is used to chelate the metal ion in the aqueous phase, forming a neutral complex that is then extracted into the organic phase. researchgate.net
Acidic organophosphorus extractants, such as di-(2-ethylhexyl) phosphoric acid (D2EHPA), are highly effective for the extraction of a wide range of metal ions. mdpi.com this compound shares the key functional group (P-OH) with these extractants and is expected to exhibit similar extraction capabilities. The extraction mechanism typically involves a cation exchange, where the proton of the acidic phosphate group is exchanged for a metal ion. researchgate.net
The structure of the alkyl group, in this case, isobutyl, influences the extractant's properties, such as its solubility in the organic diluent, the stability of the metal-extractant complex, and the steric hindrance around the complexing site, which can affect selectivity. mdpi.com The choice of diluent also plays a critical role in the extraction process, affecting both the extraction efficiency and the stoichiometry of the extracted metal complex. researchgate.net While D2EHPA is more commonly cited, this compound represents a structurally related compound with potential for similar applications.
| Extractant Class | Typical Metal Ions Extracted | Extraction Mechanism |
| Acidic Organophosphorus Extractants | Rare Earth Elements, Co(II), Ni(II), Zn(II) | Cation Exchange researchgate.net |
| Neutral Organophosphorus Extractants | Uranium, Lanthanides | Solvation |
| Bifunctional Ionic Liquids | Ce(IV), Ce(III), Eu(III) | Ion Exchange / Coordination mdpi.com |
Role of Alkyl Dihydrogen Phosphates in Synergistic Extraction Processes
Synergistic extraction occurs when the extraction of a metal ion by a mixture of two or more extractants is greater than the sum of the extractions by the individual extractants. This enhancement is due to the formation of a stable mixed-ligand complex in the organic phase.
Alkyl dihydrogen phosphates can play a crucial role in synergistic extraction systems, often in combination with a neutral extractant like tri-n-octylphosphine oxide (TOPO) or another acidic extractant. In such systems, the acidic extractant (like an alkyl dihydrogen phosphate) typically neutralizes the charge of the metal ion through cation exchange, while the neutral extractant coordinates to the metal center, replacing residual water molecules and increasing the hydrophobicity and stability of the complex. researchgate.net
This synergistic effect not only improves the distribution ratio of the metal ion but can also enhance the selectivity of the separation between different metals. mdpi.com The specific combination of extractants can be tailored to target a particular metal ion in a complex mixture, which is a common challenge in hydrometallurgical processing. The use of ionic liquids as part of the extraction system can also lead to synergistic effects and improved separation factors. scispace.commdpi.com
Ligand Design and Coordination Chemistry for Selective Metal Complexation
The application of this compound in the specialized field of ligand design for selective metal complexation is not extensively documented in publicly available research. Organophosphate compounds, in general, are known for their ability to interact with metal ions, a property leveraged in applications such as corrosion inhibition. This compound is noted for its use as a corrosion inhibitor, a role that inherently involves interaction with metal surfaces to prevent degradation. lookchem.com However, detailed studies focusing on the design of this specific molecule as a selective ligand to bind and separate specific metal ions from a mixture are not prominent in the reviewed literature. The coordination chemistry, including the formation constants, stoichiometry, and selectivity for different metal ions, remains an area requiring further research.
Surface Active Agents and Colloidal Science
Phosphate-based amphiphiles are a recognized class of surfactants, known for their ability to self-assemble into bilayer structures like vesicles, particularly when mixed with co-surfactants. nih.gov These surfactants are of interest due to the prevalence of phospholipids in contemporary biological membranes. nih.gov However, specific research focusing on this compound as a primary phosphate surfactant is limited. While studies have been conducted on other short-chain alkyl phosphates, such as decyl phosphate, which demonstrate vesicle formation, dedicated research into the surfactant properties, critical micelle concentration (CMC), and specific applications of the isobutyl variant is not widely available. nih.gov
The interfacial behavior and self-assembly properties of surfactants are crucial for their application in emulsions, foams, and other colloidal systems. These properties are dictated by the molecular structure, including the nature of the hydrophobic tail and the hydrophilic headgroup. researchgate.netresearchgate.net For short-chain surfactants, the alkyl chain length significantly influences their tendency to adsorb at interfaces and form aggregates. nih.govpku.edu.cn Despite the general principles governing surfactant behavior, specific experimental data and detailed studies on the interfacial tension, surface pressure isotherms, and self-assembly structures (e.g., micelles, vesicles) of pure this compound are not detailed in the available scientific literature.
Material Science and Polymer Chemistry Applications
This compound is utilized as an organophosphorus flame retardant for various materials, including polymers, textiles, and coatings. lookchem.com Its effectiveness stems from its ability to inhibit combustion through mechanisms that can act in both the condensed (solid) phase and the gas phase. nih.govnih.gov As a phosphate, it is considered to have a high level of oxygenation at the phosphorus atom, which primarily dictates a condensed-phase mechanism of action. frontiersin.orgmdpi.com
During the thermal degradation of a polymer, the this compound decomposes to produce acidic phosphorus species, such as phosphoric acid. nih.govmdpi.com This acid acts as a catalyst, promoting the dehydration and crosslinking of the polymer matrix. frontiersin.orgresearchgate.net This process results in the formation of a stable, insulating layer of carbonaceous char on the material's surface. frontiersin.orgresearchgate.net The char layer serves two main purposes: it acts as a physical barrier that insulates the underlying polymer from the heat of the flame, and it impedes the release of flammable volatile compounds that would otherwise fuel the fire. nih.govfrontiersin.org
In addition to the primary condensed-phase activity, some organophosphorus compounds can exert a flame-retardant effect in the gas phase. nih.gov This involves the release of volatile, phosphorus-containing radicals (such as PO•) during decomposition. nih.govfrontiersin.org These radicals can intercept and quench highly reactive hydrogen (H•) and hydroxyl (HO•) radicals in the flame, thereby interrupting the exothermic chain reactions of combustion. nih.govnih.gov
Table 1: Flame Retardant Mechanisms of this compound
| Phase of Action | Mechanism | Description |
| Condensed Phase | Char Formation | Decomposes into phosphoric acid, which catalyzes the dehydration and crosslinking of the polymer to form a protective, insulating carbonaceous char layer on the surface. nih.govfrontiersin.orgmdpi.com |
| Gas Phase | Radical Quenching | Releases volatile phosphorus-containing radicals (e.g., PO•) that scavenge combustion-propagating radicals (H•, HO•) in the flame, thus inhibiting the combustion chain reaction. nih.govnih.gov |
| Condensed Phase | Barrier Effect | The formed char layer and molten glassy films from phosphoric acid substances inhibit the transfer of heat to the polymer and the escape of flammable volatiles to the flame. nih.govresearchgate.net |
| Gas Phase | Dilution Effect | Non-combustible gases released during the decomposition of the flame retardant can dilute the concentration of flammable gases and oxygen in the vicinity of the flame. nih.gov |
The integration of this compound into polymers and composites is a key method for imparting specific functionalities, most notably flame retardancy. It is often incorporated as a functional additive into a range of materials. lookchem.com In this role, it is physically blended with the polymer matrix before or during processing. This approach is used to enhance the fire safety of materials that are inherently flammable. nii.ac.jp
Beyond flame retardancy, this compound also serves as a plasticizer. lookchem.com As a plasticizer, it increases the flexibility, workability, and durability of the material by reducing the intermolecular forces between polymer chains. This dual-functionality makes it a valuable additive in formulations where both flame resistance and improved mechanical properties are desired.
The functionalization of polymer surfaces or the bulk material can also be achieved by grafting chemical groups that can react with the matrix to form stable bonds. mdpi.com While this compound is primarily used as an additive, the reactive nature of the dihydrogen phosphate group presents a theoretical potential for covalent bonding within certain polymer systems, though specific industrial applications of this grafting method are not widely documented. Its use in coatings for textiles and other substrates is an example of surface functionalization to provide a fire-resistant barrier. lookchem.com
Environmental Research Perspectives
Environmental Fate and Degradation Pathways of Isobutyl Dihydrogen Phosphate (B84403)
The environmental fate of isobutyl dihydrogen phosphate is primarily governed by its interactions within aqueous environments, as its high polarity suggests limited volatility. The degradation of this monoalkyl phosphate can proceed through abiotic and biotic pathways, including hydrolysis, photolysis, and biodegradation. Due to a lack of specific studies on this compound, the following sections will discuss the environmental fate based on data from related organophosphate compounds.
The hydrolysis of phosphate esters is a critical degradation pathway in the environment. For simple monoalkyl phosphates like this compound, the rate of hydrolysis is highly dependent on the pH of the surrounding medium. At neutral to alkaline pH, the phosphate group exists predominantly as a dianion. This form is exceptionally resistant to hydrolysis. Research on the uncatalyzed hydrolysis of simple phosphate monoester dianions has shown them to be remarkably stable nih.gov. The half-time for the attack by water on alkyl phosphate dianions at 25°C is estimated to be on the order of 1.1 x 10¹² years nih.gov.
However, under acidic conditions, the hydrolysis of monoalkyl phosphates is subject to specific acid catalysis nih.gov. This means that the rate of hydrolysis increases as the pH decreases. While specific kinetic data for this compound is not available, studies on other organophosphate esters provide insights into their hydrolytic behavior under different conditions. For instance, the hydrolysis of certain aryl-phosphoric triesters has been studied in detail, with pseudo-first-order rate constants determined at various temperatures and pH levels. Although these are triesters and not monoesters, the data illustrates the influence of environmental conditions on hydrolysis rates.
Table 1: Pseudo-first-order Hydrolysis Rate Constants (k, s⁻¹) for Bis(3-(3,4-dicyanophenoxy)phenyl) phenyl phosphate at Different Temperatures and pH nih.gov
| Temperature (°C) | pH 4 | pH 7 | pH 10 |
| 25 | 1.1 x 10⁻⁸ | 1.9 x 10⁻⁸ | 6.8 x 10⁻⁷ |
| 50 | 1.3 x 10⁻⁷ | 2.1 x 10⁻⁷ | 7.1 x 10⁻⁶ |
| 80 | 1.5 x 10⁻⁶ | 2.4 x 10⁻⁶ | 7.8 x 10⁻⁵ |
This interactive table provides kinetic data for a related organophosphate ester, demonstrating the influence of temperature and pH on hydrolysis rates. Due to the lack of specific data for this compound, this serves as an illustrative example.
Photolysis: Photodegradation can be a significant transformation process for some organophosphorus compounds in the environment, particularly in surface waters exposed to sunlight researchgate.net. The process can occur through direct photolysis, where the molecule itself absorbs light and undergoes a chemical change, or indirect photolysis, which is mediated by other light-absorbing substances in the water that produce reactive species like hydroxyl radicals mdpi.com. Studies on various organophosphorus pesticides have shown that their photodegradation rates are influenced by the composition of the water, such as the presence of humic substances researchgate.net. For instance, UV irradiation has been shown to degrade organophosphate esters like tris(2-chloroethyl) phosphate (TCEP), with the oxidation by hydroxyl radicals playing a major role mdpi.comresearchgate.net.
Biodegradation: Microbial degradation is a key pathway for the removal of organophosphates from the environment. Various microorganisms have been shown to utilize phosphonates and other organophosphorus compounds as a source of phosphorus msu.runih.gov. The cleavage of the carbon-phosphorus (C-P) bond in phosphonates can occur through several enzymatic pathways, including the C-P lyase pathway msu.ru. While specific studies on the biodegradation of this compound are not available, research on polyfluoroalkyl phosphates (PAPs) has demonstrated that these compounds can be microbially degraded to form perfluorinated carboxylic acids (PFCAs) in wastewater treatment plant-simulated systems acs.org. This suggests that monoalkyl phosphates can serve as substrates for microbial communities. The biodegradation of alkylphosphonates can lead to the formation of alkanes and alkenes msu.ru.
Analytical Methodologies for Environmental Monitoring (excluding biomonitoring for human exposure)
The detection and quantification of this compound and other organophosphate esters in environmental matrices such as water and soil are crucial for understanding their occurrence and fate. The primary analytical techniques employed for this purpose are gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS) for sensitive and selective detection chromatographyonline.comchromatographyonline.comtandfonline.comresearchgate.netnih.govresearchgate.netdrawellanalytical.comnih.govmdpi.com.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and semi-volatile organophosphate esters chromatographyonline.comchromatographyonline.comtandfonline.comresearchgate.netdrawellanalytical.com. For a non-volatile compound like this compound, a derivatization step would be necessary to convert it into a more volatile form suitable for GC analysis. Sample preparation for water samples typically involves a pre-concentration step, such as solid-phase extraction (SPE), to isolate the analytes from the complex matrix and enhance detection limits tandfonline.comresearchgate.net.
Table 2: Example of GC-MS Method Parameters for Organophosphate Ester Analysis in Water chromatographyonline.comtandfonline.com
| Parameter | Condition |
| Sample Preparation | Solid-Phase Extraction (SPE) |
| Chromatographic Column | Capillary column (e.g., DB-5ms) |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Ionization Mode | Electron Ionization (EI) |
| Mass Analyzer | Quadrupole or Tandem Mass Spectrometer (MS/MS) |
| Detection Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
This interactive table outlines typical parameters for the analysis of organophosphate esters in environmental water samples using GC-MS. Specific conditions would need to be optimized for this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), is well-suited for the direct analysis of polar and non-volatile compounds like this compound without the need for derivatization nih.govresearchgate.netmdpi.comresearchgate.net. Reversed-phase chromatography is commonly used for the separation of organophosphate esters. Electrospray ionization (ESI) is a frequently used ionization source for these compounds.
Table 3: Example of LC-MS/MS Method Parameters for Alkyl Phosphate Analysis nih.govresearchgate.net
| Parameter | Condition |
| Sample Preparation | Direct injection or SPE |
| Chromatographic Column | C18 reversed-phase column |
| Mobile Phase | Gradient of water and organic solvent (e.g., methanol or acetonitrile) with additives |
| Ionization Mode | Electrospray Ionization (ESI), typically in negative ion mode |
| Mass Analyzer | Triple Quadrupole (QqQ) or other tandem MS |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
This interactive table presents common parameters for the analysis of alkyl phosphates using LC-MS/MS. This method is suitable for the direct analysis of this compound in environmental samples.
Future Research Directions and Emerging Areas
Development of Novel Synthetic Strategies for Enhanced Sustainability
The conventional synthesis of organophosphate esters often involves reagents and conditions that are not environmentally benign. A primary focus of future research is the development of novel, sustainable synthetic routes to isobutyl dihydrogen phosphate (B84403) that prioritize atom economy, reduce waste, and utilize greener solvents and catalysts.
One promising approach involves a one-pot synthesis method starting from isobutanol. nih.govresearchgate.net This strategy simplifies the process, minimizes intermediate isolation steps, and can lead to higher yields and reduced solvent usage. nih.govresearchgate.net Research in this area aims to optimize reaction conditions, such as temperature and reaction time, and to explore the use of biocatalysts or heterogeneous catalysts that can be easily recovered and reused.
Key research objectives for sustainable synthesis include:
Catalyst Development: Investigating novel catalysts, including enzymes and solid acid catalysts, to replace traditional corrosive and hazardous reagents like phosphorus oxychloride.
Alternative Reagents: Exploring alternative phosphorylating agents that are less toxic and more atom-efficient.
Solvent Selection: Focusing on the use of green solvents, such as ionic liquids or supercritical fluids, to replace volatile organic compounds (VOCs).
Process Intensification: Utilizing techniques like flow chemistry to improve reaction efficiency, safety, and scalability.
A comparative look at synthetic approaches is presented below:
| Synthesis Parameter | Traditional Method | Emerging Sustainable Method |
| Starting Materials | Isobutanol, Phosphorus Pentoxide, Polyphosphoric Acid google.com | Isobutanol, Tetrabutylammonium (B224687) Dihydrogenphosphate nih.govresearchgate.net |
| Catalyst/Reagent | Strong acids, Phosphorus Oxychloride researchgate.net | Trichloroacetonitrile (B146778) nih.govresearchgate.net |
| Reaction Type | Multi-step esterification google.com | One-pot phosphorylation nih.govresearchgate.net |
| Byproducts | Acidic waste | Recyclable catalysts/reagents |
| Efficiency | Moderate yields, requires purification | Potentially higher yields, simplified purification nih.gov |
Exploration of Isobutyl Dihydrogen Phosphate in Green Chemistry Applications
The inherent properties of this compound make it a candidate for several applications within the framework of green chemistry, aiming to replace more hazardous substances.
Current research points to its utility in the following areas:
Flame Retardants: It is used as a flame retardant in polymers, textiles, and coatings. lookchem.com Organophosphates can offer a less toxic alternative to halogenated flame retardants, which are persistent organic pollutants.
Plasticizers: It can function as a plasticizer, enhancing the flexibility of materials. lookchem.com Future work could focus on its use as a bio-based or biodegradable plasticizer.
Corrosion Inhibitors: Its application as a corrosion inhibitor for metal surfaces is an area of interest. lookchem.com Research is geared towards developing formulations that are effective in aqueous systems and have a low environmental impact.
Solvents: Due to its ability to dissolve a range of substances, it can be used as a solvent. lookchem.com Investigations into its properties as a green solvent, considering its biodegradability and low volatility, are warranted.
Advanced Materials Development Incorporating this compound Moieties
The incorporation of this compound moieties into polymer backbones or as functional additives can impart desirable properties to create advanced materials. The phosphate group is versatile and can be leveraged for various functionalities.
Emerging areas of materials development include:
Biomedical Polymers: Phosphorus-containing polymers are gaining attention for biomedical applications due to their biocompatibility and biodegradability. acs.org Research could explore the use of this compound in creating drug delivery systems, tissue engineering scaffolds, and biocompatible coatings for medical implants. acs.org
Adhesive Materials: Monomers containing dihydrogen phosphate groups have been synthesized for use in adhesive polymers, particularly in dental applications where they can improve bonding to tooth structures. researchgate.netacs.org
Functional Coatings: Coatings incorporating this compound can provide combined flame retardancy and corrosion resistance. lookchem.com Further development could focus on creating "smart" coatings that respond to environmental stimuli.
Nanocomposites: The interaction of the phosphate group with nanoparticles could be exploited to create advanced nanocomposites with enhanced mechanical, thermal, and barrier properties. acs.org
Interdisciplinary Research Integrating Computational and Experimental Approaches
The synergy between computational modeling and experimental work is crucial for accelerating the discovery and optimization of materials and processes involving this compound.
Key areas for integrated research include:
Molecular Modeling: Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to understand the electronic structure and reactivity of this compound. mdpi.com This can aid in designing more efficient synthetic routes and predicting the compound's interaction with other molecules. mdpi.com
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the behavior of this compound in different environments, such as in polymer matrices or at interfaces. mdpi.com This is valuable for designing advanced materials and understanding its performance as a plasticizer or corrosion inhibitor.
Predictive Modeling: By combining computational data with experimental results, machine learning models can be developed to predict the properties of new materials incorporating this compound moieties. energy.gov This can significantly reduce the time and cost associated with experimental screening.
Spectroscopic Analysis and Theoretical Correlation: Advanced spectroscopic techniques, such as infrared (IR) spectroscopy, can be combined with theoretical calculations to elucidate the structure and dynamics of complexes involving dihydrogen phosphate ions. nih.gov
This interdisciplinary approach allows for a deeper understanding at the molecular level, guiding the rational design of new materials and applications for this compound.
Q & A
Basic Research Questions
Q. What established synthetic routes are available for producing isobutyl dihydrogen phosphate, and what are their key optimization parameters?
- This compound can be synthesized via esterification of phosphoric acid with isobutanol under controlled acidic conditions. Key parameters include molar ratios (e.g., 1:3 phosphoric acid:isobutanol), temperature (60–90°C), and catalyst selection (e.g., sulfuric acid or ion-exchange resins). Reaction progress can be monitored via <sup>31</sup>P NMR to track phosphate ester formation .
- Methodological Tip : Use fractional factorial designs to optimize yield, testing variables like pH, temperature, and reaction time. Reference experimental frameworks from analogous phosphate ester syntheses (e.g., tert-butyl derivatives) .
Q. Which analytical techniques are most effective for characterizing the structural and chemical properties of this compound?
- X-ray crystallography : Resolve crystal structure using SHELX software, particularly for purity verification and hydrogen-bonding network analysis .
- Spectroscopy : <sup>1</sup>H and <sup>31</sup>P NMR identify functional groups and phosphate coordination. FT-IR confirms P=O and P-O-C bonds (peaks at 1250–950 cm⁻¹).
- Chromatography : HPLC with UV detection (λ = 210 nm) or ion-pairing agents quantifies purity. Reference methods for potassium dihydrogen phosphate .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported binding affinities of this compound with biological or synthetic receptors?
- Challenge : Phosphate self-association in solution (e.g., oligomer formation) competes with host-guest binding, skewing affinity measurements .
- Methodology :
- Conduct competition studies using <sup>31</sup>P NMR to monitor phosphate speciation under varying pH and ionic strength.
- Apply isothermal titration calorimetry (ITC) to quantify binding thermodynamics while accounting for solvent-dependent phosphate oligomerization .
Q. What experimental design considerations are critical for studying the hydrolysis stability of this compound in aqueous systems?
- Factors to test : pH (2–12), temperature (25–60°C), and ionic strength. Use a Box-Behnken design to model degradation kinetics .
- Analytical tools : Track hydrolysis via ion chromatography (IC) for phosphate release or <sup>31</sup>P NMR for ester bond cleavage .
- Case Study : Analogous studies on potassium dihydrogen phosphate in cement hydration revealed pH-dependent stability; adapt buffer systems (e.g., NaH2PO4/Na2HPO4) to control hydrolysis .
Q. How can computational modeling enhance the understanding of this compound’s reactivity in catalytic or environmental systems?
- Density Functional Theory (DFT) : Simulate reaction pathways for ester hydrolysis or interactions with metal ions (e.g., Mg<sup>2+</sup> in MOS cement systems). Compare with experimental XRD data .
- Molecular Dynamics (MD) : Model solvation effects and self-association behavior in organic solvents (e.g., DMSO) to explain NMR spectral anomalies .
Data Analysis and Reproducibility
Q. What statistical approaches are recommended for analyzing variable interactions in this compound synthesis or application studies?
- ANOVA : Test significance of factors (e.g., catalyst type, temperature) in factorial designs. For example, a 2<sup>3</sup> design with center points identifies curvature in response surfaces .
- Regression Modeling : Build predictive models for yield or stability using software like Design Expert. See enzyme production optimization with sodium dihydrogen phosphate .
Tables for Methodological Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
